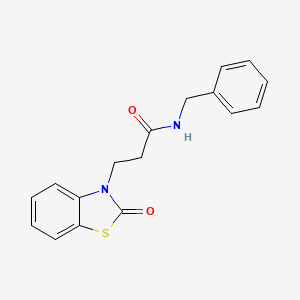![molecular formula C29H28FN3O4S2 B2484407 2-{2-[(1-{2-[(2-フルオロフェニル)ホルマミド]エチル}-1H-インドール-3-イル)スルファニル]アセタミド}-4H,5H,6H-シクロペンタ[b]チオフェン-3-カルボン酸エチル CAS No. 532973-22-1](/img/structure/B2484407.png)
2-{2-[(1-{2-[(2-フルオロフェニル)ホルマミド]エチル}-1H-インドール-3-イル)スルファニル]アセタミド}-4H,5H,6H-シクロペンタ[b]チオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{2-[(1-{2-[(2-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antiviral, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity involved . For example, some indole derivatives have been found to inhibit viral replication in the case of antiviral activity, or to inhibit the growth of cancer cells in the case of anticancer activity .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . These could include pathways involved in inflammation, viral replication, cancer cell growth, and more .
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level . These could include inhibiting the replication of viruses, reducing inflammation, inhibiting the growth of cancer cells, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(2-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated reagent.
Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable electrophile.
Coupling Reactions: The final steps involve coupling the various fragments together using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
2-Phenylindole: Lacks the thiophene and fluorophenyl groups.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the indole and fluorophenyl groups.
Uniqueness
Ethyl 2-{2-[(1-{2-[(2-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of an indole core, a fluorophenyl group, and a cyclopenta[b]thiophene ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O4S2/c1-2-37-29(36)26-20-10-7-13-23(20)39-28(26)32-25(34)17-38-24-16-33(22-12-6-4-9-19(22)24)15-14-31-27(35)18-8-3-5-11-21(18)30/h3-6,8-9,11-12,16H,2,7,10,13-15,17H2,1H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKRJFBNRIILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)
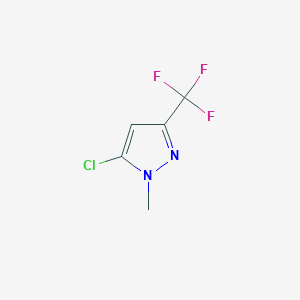
![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)
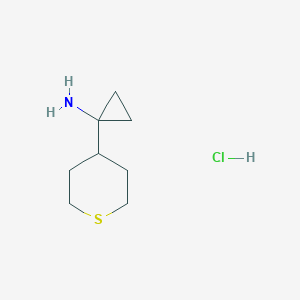

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
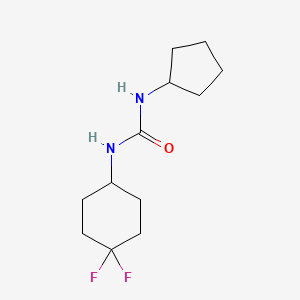
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2484342.png)
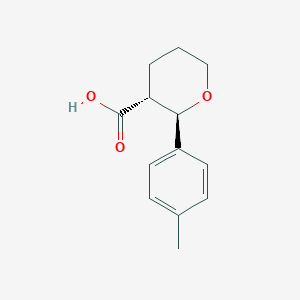
![3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2484344.png)
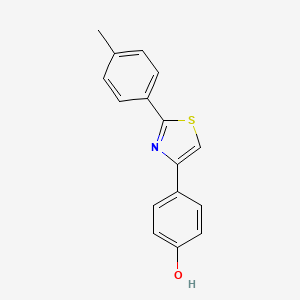
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2484346.png)
